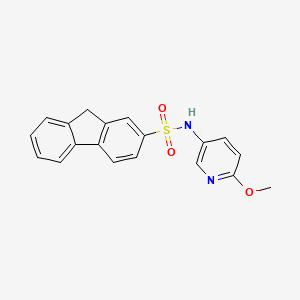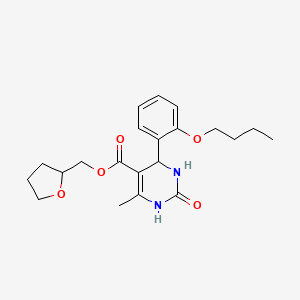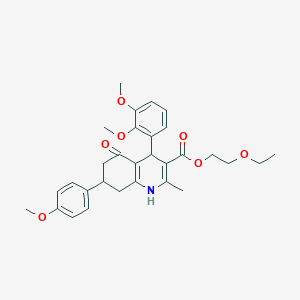
N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of sulfonamide compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide is not fully understood. However, studies have suggested that the compound may exert its biological effects by inhibiting various enzymes and signaling pathways involved in inflammation and cancer progression. The compound has also been found to modulate the activity of certain neurotransmitters in the brain, which may explain its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes involved in inflammation and cancer progression, such as cyclooxygenase-2 and matrix metalloproteinases. The compound has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide has been found to modulate the activity of certain neurotransmitters in the brain, which may have implications for its potential use in treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide in lab experiments is its diverse biological activities. The compound has been found to exhibit anti-inflammatory, anticancer, and antibacterial activities, which makes it a valuable tool for studying various disease processes. However, one limitation of using N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide in lab experiments is its potential toxicity. Studies have shown that the compound can induce cytotoxicity in certain cell types, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide. One potential direction is to further elucidate the compound's mechanism of action. Understanding how N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide exerts its biological effects could lead to the development of more targeted and effective therapies. Another potential direction is to investigate the compound's potential use in combination with other drugs. Studies have shown that N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide can enhance the anticancer activity of certain chemotherapeutic agents, which suggests that it may have potential as a combination therapy. Finally, future research could focus on developing more potent and selective analogs of N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide, which could lead to the development of more effective therapies for various diseases.
Synthesemethoden
The synthesis of N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide involves the reaction of 6-methoxy-3-pyridinylamine with 9H-fluorene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anticancer, and antibacterial activities. The compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(6-methoxypyridin-3-yl)-9H-fluorene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-19-9-6-15(12-20-19)21-25(22,23)16-7-8-18-14(11-16)10-13-4-2-3-5-17(13)18/h2-9,11-12,21H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWHIHLNBYWVTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxy-3-pyridinyl)-9H-fluorene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5213212.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methylpiperazine](/img/structure/B5213215.png)
![N-benzyl-1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5213218.png)
![diethyl ((3,5-dichloro-2-methoxyphenyl){[3-(trifluoromethyl)phenyl]amino}methyl)phosphonate](/img/structure/B5213224.png)
![2-[2-(2,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5213232.png)

![tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate](/img/structure/B5213238.png)


![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5213263.png)
![(2R*,6S*)-4-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5213269.png)
![2-[(2-chlorobenzoyl)amino]-N,N-dipropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5213270.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5213282.png)
![4-(2,4-difluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B5213285.png)